molecular formula C24H31N3O3 B10790268 N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine

N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine

Cat. No.: B10790268
M. Wt: 409.5 g/mol
InChI Key: VBBXGUJQESTVHE-UHFFFAOYSA-N
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Description

N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine is a complex organic compound that features a piperidine ring, a benzoxazole moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Mechanism of Action

The mechanism of action of N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound for research and development.

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[1-[(3-ethoxy-4-propan-2-yloxyphenyl)methyl]piperidin-4-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C24H31N3O3/c1-4-28-23-15-18(9-10-22(23)29-17(2)3)16-27-13-11-19(12-14-27)25-24-26-20-7-5-6-8-21(20)30-24/h5-10,15,17,19H,4,11-14,16H2,1-3H3,(H,25,26)

InChI Key

VBBXGUJQESTVHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=CC=CC=C4O3)OC(C)C

Origin of Product

United States

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